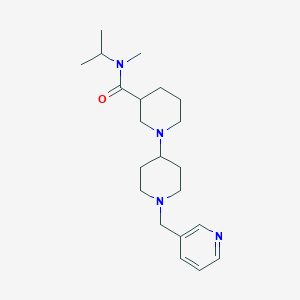![molecular formula C13H14F3NO4 B5336870 2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol](/img/structure/B5336870.png)
2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol involves the binding of the compound to the active site of PTP1B, thereby inhibiting its activity. This inhibition leads to an increase in insulin sensitivity and glucose uptake in cells, which can have potential therapeutic implications for the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have several biochemical and physiological effects. These include an increase in insulin sensitivity, improved glucose uptake, and a decrease in blood glucose levels. Additionally, this compound has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol in lab experiments is its selectivity towards PTP1B, which makes it an ideal tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol. One of the major areas of focus is the development of more potent and selective inhibitors of PTPs, which can have potential therapeutic implications for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of this compound. Lastly, more research is needed to explore the potential applications of this compound in other scientific fields such as neuroscience and immunology.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its selectivity towards PTP1B and its ability to improve insulin sensitivity and glucose uptake make it an ideal tool for studying the role of this enzyme in various cellular processes. Further research is needed to explore its potential therapeutic implications and to elucidate the molecular mechanisms underlying its various biochemical and physiological effects.
Synthesemethoden
The synthesis of 2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol involves the reaction of 2-methoxyphenol with 2-(trifluoromethyl)morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid with a melting point of 137-139°C.
Wissenschaftliche Forschungsanwendungen
2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol has been extensively studied for its potential applications in various scientific fields. One of the major areas of research has been its use as a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating various cellular processes. This compound has been shown to selectively inhibit PTP1B, a PTP that is involved in the regulation of insulin signaling and glucose homeostasis.
Eigenschaften
IUPAC Name |
(2-hydroxy-3-methoxyphenyl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-20-9-4-2-3-8(11(9)18)12(19)17-5-6-21-10(7-17)13(14,15)16/h2-4,10,18H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXPAGMUMSIFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5336796.png)

![2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5336806.png)
![3-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5336813.png)


![3-[6-(dimethylamino)pyridin-3-yl]-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5336825.png)
![1-(5-methoxy-1H-indazol-3-yl)-N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5336838.png)
![5-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-N-(2-methoxyethyl)pyridin-2-amine](/img/structure/B5336843.png)

![1-(4-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5336864.png)

![8-[(4-fluorobenzyl)oxy]-2-methylquinoline](/img/structure/B5336872.png)
![N-[(3S)-3-pyrrolidinyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5336879.png)
